3,3'-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine)
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Overview
Description
3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) is a chemical compound with a complex structure that includes two 1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine units connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) typically involves the reaction of 1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine with ethane-1,2-diyl dichloride under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the fully reduced form of the compound.
Scientific Research Applications
3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazolium) dibromide
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethane-1,2-diyl linker and tetrahydro-1,2,4-triazine units provide a versatile framework for various applications, setting it apart from similar compounds.
Properties
CAS No. |
62578-34-1 |
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Molecular Formula |
C12H24N6 |
Molecular Weight |
252.36 g/mol |
IUPAC Name |
3-[2-(1,4-dimethyl-5,6-dihydro-1,2,4-triazin-3-yl)ethyl]-1,4-dimethyl-5,6-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C12H24N6/c1-15-7-9-17(3)13-11(15)5-6-12-14-18(4)10-8-16(12)2/h5-10H2,1-4H3 |
InChI Key |
VOYCRXCNRIQSIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(N=C1CCC2=NN(CCN2C)C)C |
Origin of Product |
United States |
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